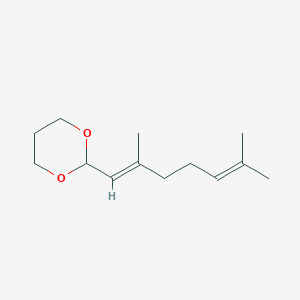![molecular formula C17H25N3O3S B5851393 4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5851393.png)
4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1994 by a team of researchers at Merck & Co. Inc. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
MPEP selectively blocks the activity of 4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide, a type of glutamate receptor that is involved in various physiological and pathological processes in the brain. By blocking 4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide, MPEP reduces the excitability of neurons and modulates the release of neurotransmitters, such as dopamine and glutamate.
Biochemical and Physiological Effects:
MPEP has been shown to have a wide range of biochemical and physiological effects in the brain. It reduces the release of glutamate and dopamine, two neurotransmitters that are involved in various neurological and psychiatric disorders. MPEP also modulates the activity of ion channels and reduces the excitability of neurons. These effects contribute to the therapeutic potential of MPEP in various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP has several advantages for lab experiments. It is highly selective for 4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide and does not interact with other glutamate receptors. It is also relatively stable and can be easily administered to animals. However, MPEP has some limitations as well. It has poor solubility in water and requires the use of organic solvents for administration. It also has a relatively short half-life and needs to be administered frequently to maintain its therapeutic effects.
Zukünftige Richtungen
There are several future directions for the study of MPEP. One potential application is in the treatment of drug addiction. MPEP has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin. Another potential application is in the treatment of schizophrenia. MPEP has been shown to reduce the symptoms of schizophrenia in preclinical studies. Finally, MPEP may have potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
MPEP can be synthesized using a multi-step process starting from 4-methylbenzenesulfonyl chloride and 4-morpholineethanamine. The final product is obtained by reacting the intermediate with 1-pyrrolidinecarboxaldehyde. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
MPEP has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing anxiety, depression, and drug addiction in preclinical studies. MPEP has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Eigenschaften
IUPAC Name |
(NE)-4-methyl-N-(2-morpholin-4-yl-1-pyrrolidin-1-ylethylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-15-4-6-16(7-5-15)24(21,22)18-17(20-8-2-3-9-20)14-19-10-12-23-13-11-19/h4-7H,2-3,8-14H2,1H3/b18-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZYNAOKZFTXTA-ISLYRVAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCOCC2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CN2CCOCC2)/N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(1E)-2-(morpholin-4-yl)-1-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5851349.png)

![1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine](/img/structure/B5851366.png)

![5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine](/img/structure/B5851368.png)



